Hexadecanoic acid (5-nitro-thiazol-2-yl)-amide, 95%
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Description
Synthesis Analysis
The synthesis of such compounds typically involves a series of chemical reactions, but the exact process for this specific compound is not provided in the available resources .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for Hexadecanoic acid (5-nitro-thiazol-2-yl)-amide is not available .Chemical Reactions Analysis
Chemical reactions analysis involves studying how a compound reacts with other substances. The specific chemical reactions involving Hexadecanoic acid (5-nitro-thiazol-2-yl)-amide are not detailed in the available resources .Physical and Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, these specific details for Hexadecanoic acid (5-nitro-thiazol-2-yl)-amide are not available .Mechanism of Action
Properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)hexadecanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)21-19-20-16-18(26-19)22(24)25/h16H,2-15H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWVAKZIXDDEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC=C(S1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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